1,4-Difluoro-2-methoxy-5-nitrobenzene

Übersicht

Beschreibung

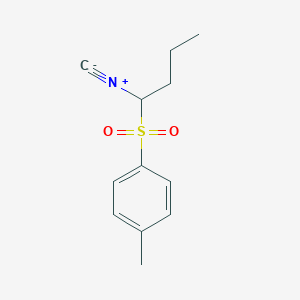

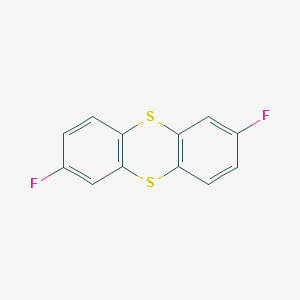

“1,4-Difluoro-2-methoxy-5-nitrobenzene” is a chemical compound with the molecular formula C7H5F2NO3 . It has a molecular weight of 189.12 .

Molecular Structure Analysis

The InChI code for “1,4-Difluoro-2-methoxy-5-nitrobenzene” is 1S/C7H5F2NO3/c1-13-7-3-4 (8)6 (10 (11)12)2-5 (7)9/h2-3H,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Difluoro-2-methoxy-5-nitrobenzene” include a density of 1.374, a melting point of 25 °C, a boiling point of 251 ºC, a flash point of 121 ºC, and a refractive index of 1.508 .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Kinetics

1,4-Difluoro-2-methoxy-5-nitrobenzene is involved in a variety of chemical reactions, particularly in nucleophilic aromatic substitution (SNAr) processes. Research by Cervera et al. (1996) demonstrated the substitution reactions with thiophenoxide anion leading to predominant substitution of chlorine atoms in related compounds. These reactions are charge-controlled SNAr reactions with loosely bonded transition states (Cervera, Marquet, & Martin, 1996).

Organomercury Compounds

In the field of organometallic chemistry, derivatives of 1,4-Difluoro-2-methoxy-5-nitrobenzene have been studied for their potential in forming organomercury compounds. Deacon et al. (1984) explored the NMR spectrum of related compounds, providing insights into the molecular structure and interactions in these organomercury compounds (Deacon, Stretton, & O'Connor, 1984).

Synthesis of Novel Derivatives

Sipyagin et al. (2004) researched the synthesis of new derivatives involving 1,4-Difluoro-2-methoxy-5-nitrobenzene, focusing on introducing fluorine-containing, electron-withdrawing substituents into the aromatic ring. These syntheses pave the way for the creation of new compounds with potential applications in various fields of chemistry (Sipyagin et al., 2004).

Electron-Transfer Kinetics

The electron-transfer rate constants of nitroxide derivatives related to 1,4-Difluoro-2-methoxy-5-nitrobenzene have been investigated for their potential as electrode-active materials. Suga et al. (2004) found that these compounds could potentially be used as high power-rate electrode-active materials due to their fast electron-transfer processes (Suga, Pu, Oyaizu, & Nishide, 2004).

Molecular Structure Analysis

Studies on the molecular structures of methoxybenzene derivatives, which include compounds similar to 1,4-Difluoro-2-methoxy-5-nitrobenzene, have been conducted to understand their crystallography and hydrogen bonding patterns. Fun et al. (1997) reported the structures of three methoxybenzenes, providing insights into the molecular arrangement and intermolecular forces (Fun, Chinnakali, Sivakumar, Sam, & How, 1997).

Photophysics and Photochemistry

The complex photophysics and photochemistry of nitroaromatic compounds, closely related to 1,4-Difluoro-2-methoxy-5-nitrobenzene, have been studied to understand their decay paths after UV absorption. Giussani and Worth (2017) characterized the main decay paths of nitrobenzene, the simplest nitroaromatic compound, using computational methods, providing insights into the photodegradation mechanisms of these compounds (Giussani & Worth, 2017).

Safety and Hazards

The safety information for “1,4-Difluoro-2-methoxy-5-nitrobenzene” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding direct skin contact and inhalation of dust, wearing appropriate protective equipment, and storing the compound away from oxidizers and combustibles .

Wirkmechanismus

Pharmacokinetics

The compound’s physical and chemical properties such as its molecular weight (18912), density (1374), melting point (25 °C), boiling point (251 ºC), and vapor pressure (00332mmHg at 25°C) suggest that it may have certain bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1,4-Difluoro-2-methoxy-5-nitrobenzene, it should be stored in a sealed, dry environment, away from oxidizing agents and combustible materials . It is a flammable substance and should be kept away from sources of ignition and high-temperature environments .

Eigenschaften

IUPAC Name |

1,4-difluoro-2-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEODGYCZRSHEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617488 | |

| Record name | 1,4-Difluoro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66684-63-7 | |

| Record name | 1,4-Difluoro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)

![[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1603429.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1603436.png)